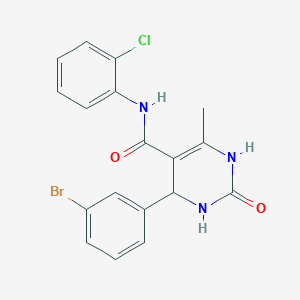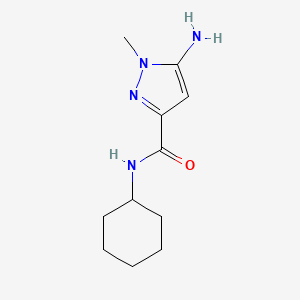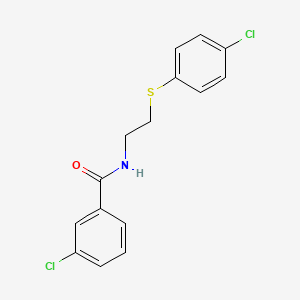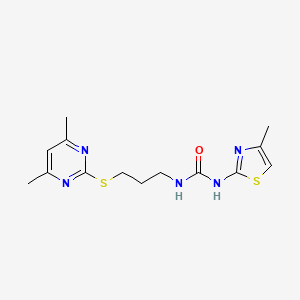
4-bromo-N-(4-sulfamoylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-bromo-N-(4-sulfamoylphenyl)benzamide” is a chemical compound with the molecular formula C13H11BrN2O3S . It has a molecular weight of 355.025 .
Synthesis Analysis
The synthesis of sulfonamide derivatives, such as “4-bromo-N-(4-sulfamoylphenyl)benzamide”, typically involves the use of peptide coupling reagents like EDCI and HOBt . The reaction progress is usually monitored using thin layer chromatography .Molecular Structure Analysis
The molecular structure of “4-bromo-N-(4-sulfamoylphenyl)benzamide” can be represented by the IUPAC Standard InChI: InChI=1S/C13H9Br2NO/c14-10-3-1-9 (2-4-10)13 (17)16-12-7-5-11 (15)6-8-12/h1-8H, (H,16,17) .Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis of brominated and fluorinated biphenyls, including intermediates like 4-bromo-N-(4-sulfamoylphenyl)benzamide, highlights the development of practical and scalable synthesis methods. These methods are crucial for manufacturing non-steroidal anti-inflammatory drugs, among other applications. The exploration of efficient synthesis routes, avoiding the use of palladium and toxic reagents, contributes to safer and more cost-effective production processes (Qiu et al., 2009).
Environmental Presence and Degradation
The environmental impact and degradation pathways of various brominated and sulfonamide compounds, including 4-bromo-N-(4-sulfamoylphenyl)benzamide, have been subjects of investigation. Studies focusing on the degradation of acetaminophen, for instance, provide insights into the degradation pathways of similar compounds. These include the formation of by-products through advanced oxidation processes, highlighting the environmental persistence and potential risks associated with these compounds (Qutob et al., 2022).
Advanced Oxidation Processes for Contaminant Removal
The development of cleaner technologies for the removal of persistent organic pollutants, such as sulfamethoxazole, from aqueous solutions, provides a framework for addressing contamination by brominated and sulfonamide compounds. These technologies include adsorption, photocatalytic degradation, and advanced oxidation processes. The research underlines the importance of sustainable and economically feasible methods to mitigate environmental pollution and offers a perspective on future directions in the field (Prasannamedha & Kumar, 2020).
Metalloporphyrin Catalysts in Functionalisation
The selective functionalization of saturated C-H bonds using metalloporphyrin catalysts represents a significant area of interest, with implications for modifying 4-bromo-N-(4-sulfamoylphenyl)benzamide and similar compounds. This research highlights the potential for regio-, diastereo-, or enantioselective modifications, paving the way for the development of new drugs and materials through catalytic degradation or alteration of the compound’s structure (Che et al., 2011).
properties
IUPAC Name |
4-bromo-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWNDWGICXNZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-sulfamoylphenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2669863.png)


![5-chloro-2-(methylsulfanyl)-N-[1-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2669868.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2669869.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2669870.png)
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-[(4-methoxyphenyl)methyl]-](/img/structure/B2669871.png)

![(E)-1-cyclopentyl-3-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2669875.png)

![3-methyl-6-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2669880.png)


